molecular formula C14H15NO4S2 B6019624 METHYL 2-({[(2-OXOTHIOLAN-3-YL)CARBAMOYL]METHYL}SULFANYL)BENZOATE

METHYL 2-({[(2-OXOTHIOLAN-3-YL)CARBAMOYL]METHYL}SULFANYL)BENZOATE

Cat. No.: B6019624
M. Wt: 325.4 g/mol
InChI Key: IRVAHPJTCCMJDB-UHFFFAOYSA-N
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Description

Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate is a complex organic compound that features a benzoate ester linked to a thiolane ring through a carbamoylmethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate typically involves multiple steps. One common route includes the reaction of 2-oxothiolane-3-carboxylic acid with methyl benzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohols.

    Substitution: The ester group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles like ammonia (NH₃) or methanol (CH₃OH) can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Amides or ethers.

Scientific Research Applications

Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate exerts its effects involves interactions with various molecular targets. The compound can modulate enzyme activity by binding to active sites or altering enzyme conformation. Additionally, it may interact with cellular membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)acetate
  • 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)acetic acid

Uniqueness

Methyl 2-({[(2-oxothiolan-3-yl)carbamoyl]methyl}sulfanyl)benzoate is unique due to its benzoate ester moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

methyl 2-[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S2/c1-19-13(17)9-4-2-3-5-11(9)21-8-12(16)15-10-6-7-20-14(10)18/h2-5,10H,6-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVAHPJTCCMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=O)NC2CCSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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